![molecular formula C16H18N4O B2884031 3-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide CAS No. 2034634-42-7](/img/structure/B2884031.png)

3-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

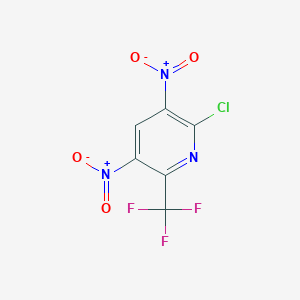

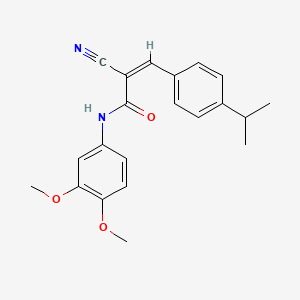

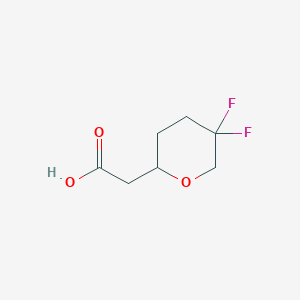

“3-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Synthesis Analysis

The synthesis of imidazole-containing compounds often involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazole ring, which is a five-membered heterocyclic moiety that contains two nitrogen atoms . One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The chemical reactions involving imidazole-containing compounds are diverse. For instance, the reaction of 2-aminopyridine with α-bromoacetophenone yields 2-phenylimidazo[1,2-a] pyridine .科学的研究の応用

Functionalization Reactions of Heterocyclic Compounds

Studies on heterocyclic compounds such as imidazopyrazoles and pyrazoles show their potential in creating diverse chemical structures through functionalization reactions. For instance, the reaction of pyrazole carboxylic acids with different amines can lead to the synthesis of various carboxamides, showcasing the versatility of these heterocyclic frameworks in chemical synthesis (Yıldırım, Kandemirli, & Demir, 2005).

Electrophysiological Activity

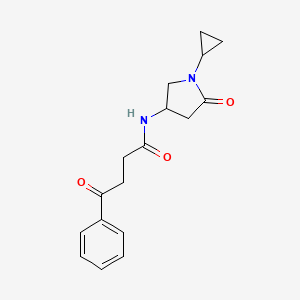

Imidazolylbenzamides have been synthesized and shown to possess cardiac electrophysiological activity, indicating their potential as class III antiarrhythmic agents. This suggests their utility in developing treatments for cardiac arrhythmias (Morgan et al., 1990).

Metalation and Cross-Coupling Reactions

The regioselective metalation of imidazopyrazines and subsequent cross-coupling reactions enable the synthesis of various functionalized derivatives. Such strategies are vital in medicinal chemistry for constructing complex molecules with potential biological activities (Board et al., 2009).

DNA Binding and Cellular Permeability

Pyrrole-imidazole polyamides demonstrate specific DNA binding capabilities and cellular permeability, making them suitable for targeting specific DNA sequences within cells. This has implications for gene regulation and cancer therapy (Liu & Kodadek, 2009).

Synthesis of Heterocyclic Compounds with Antimicrobial Activity

Thiosemicarbazide derivatives serve as precursors for synthesizing various heterocyclic compounds, such as imidazoles and oxadiazoles, which have been assessed for antimicrobial activity. This highlights the role of heterocyclic chemistry in discovering new antimicrobial agents (Elmagd et al., 2017).

作用機序

Target of Action

The compound 3-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide is a heterocyclic compound that has been found to have significant biological activity . .

Mode of Action

It is known that imidazole derivatives can interact with various biological targets and induce a range of biological activities

Biochemical Pathways

Imidazole derivatives are known to impact a wide range of biochemical pathways due to their broad spectrum of biological activities

Result of Action

Imidazole derivatives are known to induce a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

特性

IUPAC Name |

3-methyl-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c1-12-4-3-5-14(10-12)16(21)17-6-7-19-8-9-20-15(19)11-13(2)18-20/h3-5,8-11H,6-7H2,1-2H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFYPNCLZMOKML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCCN2C=CN3C2=CC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-chloro-4-fluorophenyl)-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2883951.png)

![N-methyl-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2883952.png)

![3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine](/img/structure/B2883954.png)

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)propyl]benzenecarbothioamide](/img/structure/B2883955.png)

![2-(allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2883956.png)

![3-(4-Chlorophenyl)-6-(methylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2883957.png)

![N6-(3-methylbutyl)-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2883959.png)

![1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione](/img/structure/B2883964.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethoxybenzamide](/img/structure/B2883968.png)